molecular formula C14H13ClN4O2S B2373151 1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea CAS No. 1797285-10-9

1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea

Cat. No.: B2373151
CAS No.: 1797285-10-9
M. Wt: 336.79
InChI Key: OINFWQKEDULRKA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a synthetic organic compound characterized by its unique thiazoloazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the thiazoloazepine core, which can be synthesized through a cyclization reaction involving a thioamide and a haloalkylamine. The subsequent steps involve the introduction of the chlorophenyl group and the urea moiety through nucleophilic substitution and condensation reactions, respectively. Typical reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic substitution reactions can be employed to replace the chlorophenyl group with other substituents, allowing for the creation of analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions with solvents like acetonitrile or ethanol.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of analogs with different functional groups replacing the chlorophenyl moiety.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its structural features suggest it could interact with various biological targets, making it a subject of interest for pharmacological studies.

    Industry: The compound’s unique properties may find applications in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahyd

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c15-8-4-1-2-5-9(8)17-13(21)19-14-18-10-6-3-7-16-12(20)11(10)22-14/h1-2,4-5H,3,6-7H2,(H,16,20)(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINFWQKEDULRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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